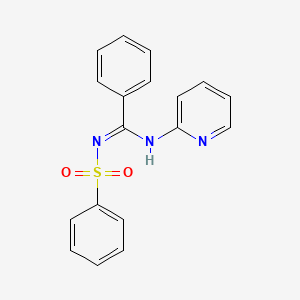

N'-(苯磺酰基)-N-吡啶-2-基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colorless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .

Synthesis Analysis

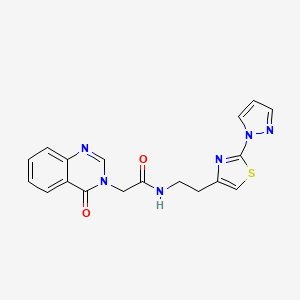

The synthesis of benzenesulfonyl derivatives involves the reaction of benzenesulfonyl chloride with amines . A study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect .Molecular Structure Analysis

The molecular structure of benzenesulfonyl derivatives can be analyzed using techniques such as X-ray diffraction . A study synthesized a novel 1-benzhydryl piperazine derivative by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .Chemical Reactions Analysis

Benzenesulfonyl chloride reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .Physical And Chemical Properties Analysis

Benzenesulfonyl chloride is a colorless viscous oil . It dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds .科学研究应用

有机合成应用

- 卤代反应: 在酸性催化剂存在下,N-卤代琥珀酰亚胺已被用于多烷基苯的卤代,展示了 N'-(苯磺酰基)-N-吡啶-2-基苯甲酰胺在促进选择性卤代反应中的潜力 (Bovonsombat 和 Mcnelis,1993 年)。

- 转移氢化: 涉及 N-(2-(吡啶-2-基)乙基)苯磺酰胺衍生物的 Cp*Ir(吡啶磺酰胺)Cl 预催化剂已显示出在酮的转移氢化中具有效率,暗示了相关化合物的催化潜力 (Ruff 等人,2016 年)。

药物化学和生物应用

- 抗菌活性: N-吡啶-3-基-苯磺酰胺的合成和表征显示出显着的抗菌活性,表明类似化合物在开发新的抗菌剂中具有潜在作用 (Ijuomah 等人,2022 年)。

- 新型激动剂的发现和优化: N-(3-(1,3-二氧代-2,3-二氢-1H-吡咯并[3,4-c]吡啶-4-氧基)苯基)苯磺酰胺已被确定为新型 GPR119 激动剂,显示了此类化合物在代谢紊乱药物发现中的效用 (Yu 等人,2014 年)。

环境和化学传感

- 荧光探测: 一种用于区分苯硫酚和脂肪硫醇的基于反应的荧光探针的新设计展示了 N'-(苯磺酰基)-N-吡啶-2-基苯甲酰胺衍生物在化学传感和环境监测中的潜在应用 (Wang 等人,2012 年)。

材料科学

- 芳香吡啶基硫醚和砜的合成: 一种以 2-苯磺酰基吡啶为原料合成取代芳香吡啶基硫醚和砜的新型环保方法突出了 N'-(苯磺酰基)-N-吡啶-2-基苯甲酰胺在开发新材料和化学工艺中的相关性 (Trankle 和 Kopach,2007 年)。

作用机制

Target of Action

Compounds with similar structures, such as imidazopyridine, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

It is known that the compound is synthesized through a transition metal-free synthesis of β-(pyridin-2-yl)-methyl ketones, using (pyridin-2-yl)methyl alcohols and ketones through the 2-pyridinylmethyl borrowing strategy . This approach provides an efficient, available, and environmentally benign access, leading to alkylation products .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .

Pharmacokinetics

The compound is synthesized through a transition metal-free synthesis, which suggests that it may have favorable pharmacokinetic properties .

Action Environment

The compound is synthesized through a transition metal-free synthesis, which suggests that it may be stable under a variety of environmental conditions .

安全和危害

属性

IUPAC Name |

N'-(benzenesulfonyl)-N-pyridin-2-ylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c22-24(23,16-11-5-2-6-12-16)21-18(15-9-3-1-4-10-15)20-17-13-7-8-14-19-17/h1-14H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYUPEQXQIKTKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2880344.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2880345.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2880346.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2880349.png)

![2-[(4-Chlorophenyl)methyl]-4-(propan-2-yl)cyclohexan-1-amine](/img/structure/B2880353.png)

![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(2-methoxybenzyl)acetamide](/img/structure/B2880356.png)

![{2-[(4-Methylpentan-2-YL)oxy]pyridin-4-YL}methanamine](/img/structure/B2880357.png)

![2-(2,3-Dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2880358.png)

![3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2880360.png)